1-Bromo-4-isopropylaminoanthraquinone
Description
1-Bromo-4-isopropylaminoanthraquinone is an anthraquinone derivative characterized by a bromine atom at the 1-position and an isopropylamino group at the 4-position of the anthraquinone backbone. This compound is synthesized via nucleophilic substitution reactions, where bromine in bromaminic acid (1-amino-4-bromoanthraquinone) is replaced by isopropylamine under optimized conditions.
Properties
IUPAC Name |
1-bromo-4-(propan-2-ylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-9(2)19-13-8-7-12(18)14-15(13)17(21)11-6-4-3-5-10(11)16(14)20/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOFDTGGGLESBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-isopropylaminoanthraquinone can be synthesized through various methodsThe bromination is typically carried out using elemental bromine in the presence of an oxidizing agent such as bromic acid or its salts . The reaction conditions usually involve maintaining specific temperatures and pH values to optimize the yield and minimize by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactors where the reaction parameters are carefully controlled to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-isopropylaminoanthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, altering its oxidation state and leading to different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Elemental bromine, bromic acid, or bromine salts.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different anthraquinone oxidation states.
Scientific Research Applications
1-Bromo-4-isopropylaminoanthraquinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex anthraquinone derivatives.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a precursor for developing new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-isopropylaminoanthraquinone involves its interaction with molecular targets and pathways. The compound can interact with cellular proteins, enzymes, and DNA, leading to various biological effects. For instance, its anticancer activity may involve the inhibition of cancer cell proliferation, induction of apoptosis, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Reactivity and Functional Group Influence
- Substituent Position and Electronic Effects: The 1-bromo-4-isopropylamino derivative exhibits enhanced reactivity in nucleophilic substitution compared to 1-amino-2,4-dibromoanthraquinone (), as the latter’s additional bromine at position 2 sterically hinders reactions. Electron-donating groups (e.g., -NHCH(CH₃)₂) at position 4 increase electron density on the anthraquinone ring, favoring electrophilic aromatic substitution, whereas electron-withdrawing groups (e.g., -SO₃H in ) enhance solubility but reduce reactivity .
- Synthetic Efficiency: Metal-catalyzed methods (e.g., Cu/Fe salts) achieve higher yields (>95%) compared to non-catalyzed routes (e.g., 65% yield for ethylene-substituted derivatives in ). Bromination in DMF () offers regioselectivity for 2-substituted derivatives, critical for tailoring dye properties.
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